molecular formula C5H6BNO3 B1323228 (2-Hydroxypyridin-4-yl)boronic acid CAS No. 902148-83-8

(2-Hydroxypyridin-4-yl)boronic acid

Cat. No. B1323228
M. Wt: 138.92 g/mol
InChI Key: JCYJDDDSHUVYNE-UHFFFAOYSA-N
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Description

“(2-Hydroxypyridin-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H6BNO3 and a molecular weight of 138.92 . It is a solid substance that is typically stored in a dry environment and under -20°C .


Synthesis Analysis

Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, are known for their synthetic utility. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The InChI code for “(2-Hydroxypyridin-4-yl)boronic acid” is 1S/C5H6BNO3/c8-5-3-4 (6 (9)10)1-2-7-5/h1-3,9-10H, (H,7,8) and the InChI key is JCYJDDDSHUVYNE-UHFFFAOYSA-N . The boronic acid group in the molecule can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .


Chemical Reactions Analysis

Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, are known for their reactivity. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . They can also form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .


Physical And Chemical Properties Analysis

“(2-Hydroxypyridin-4-yl)boronic acid” is a solid substance with a molecular weight of 138.92 . It is typically stored in a dry environment and under -20°C .

Scientific Research Applications

  • Sensing Applications

    • Scientific Field : Analytical Chemistry
    • Application Summary : Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property makes them useful in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
  • Biomedical Applications

    • Scientific Field : Biomedical Engineering
    • Application Summary : Boronic acid-containing hydrogels, which can be made using “(2-Hydroxypyridin-4-yl)boronic acid”, are important intelligent materials. They exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
    • Methods of Application : These materials have found important applications in many areas, especially in biomedical areas .
    • Results or Outcomes : These hydrogels have been used in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Chemical Properties : “(2-Hydroxypyridin-4-yl)boronic acid” has a molecular weight of 138.92 g/mol . It is a solid substance and is very soluble in water .
  • Safety Information : The compound is labeled with a warning signal word and has a hazard statement of H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
  • Chemical Properties : “(2-Hydroxypyridin-4-yl)boronic acid” has a molecular weight of 138.92 g/mol . It is a solid substance and is very soluble in water .
  • Safety Information : The compound is labeled with a warning signal word and has a hazard statement of H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs in the future .

properties

IUPAC Name

(2-oxo-1H-pyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYJDDDSHUVYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=O)NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634894
Record name (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxypyridin-4-yl)boronic acid

CAS RN

902148-83-8
Record name (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxy)pyridine-4-boronic acid
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